molecular formula C13H10ClNO B7862646 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone CAS No. 16273-84-0

2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone

Cat. No.: B7862646
CAS No.: 16273-84-0
M. Wt: 231.68 g/mol
InChI Key: NDGPGASKRIOWMR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone is a high-purity chemical compound offered for research and development purposes. This compound features a hybrid structure incorporating both a chlorophenyl ring and a pyridine ring, a common pharmacophore in medicinal chemistry known to contribute to significant biological activity . Pyridine derivatives, in particular, have emerged as promising candidates in the field, showcasing a wide array of applications in drug development and therapeutic interventions . The versatility of pyridine-based compounds allows researchers to address various challenges in pharmaceuticals, offering innovative solutions for improved healthcare outcomes . The specific structure of this compound makes it a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules. Researchers can leverage this building block in projects aimed at developing new therapeutic agents, with potential applications across multiple disease areas. Its properties may also be explored in materials science and as a precursor for more complex heterocyclic systems. The product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGPGASKRIOWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341239
Record name 2-(4-Chlorophenyl)-1-(4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16273-84-0
Record name 2-(4-Chlorophenyl)-1-(4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Pathways Involving 2 4 Chlorophenyl 1 Pyridin 4 Yl Ethanone

Mechanistic Investigations of Formation Reactions for the Ethanone (B97240) Linkage

The formation of the ethanone linkage in 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone, which connects the 4-chlorophenyl and pyridin-4-yl moieties via a two-carbon bridge, can be achieved through several synthetic strategies. While specific mechanistic studies on this exact molecule are not extensively documented, the mechanisms can be inferred from well-established reactions in organic chemistry. Common approaches include Friedel-Crafts acylation and related reactions, or condensation-based strategies.

One plausible pathway involves the acylation of a suitable pyridine (B92270) derivative. For instance, the reaction of 4-picoline (4-methylpyridine) with a 4-chlorobenzoyl derivative under appropriate conditions could lead to the formation of the desired ketone. However, a more common and versatile approach involves the use of organometallic reagents or condensation reactions.

A prevalent method for forming such carbon-carbon bonds is the Claisen condensation or related reactions where an enolate reacts with an ester. For instance, the enolate of 4-acetylpyridine (B144475) could potentially react with an ester of 4-chlorobenzoic acid.

A more direct and widely applicable method involves the reaction of a pyridin-4-yl carbonyl compound with a 4-chlorobenzyl halide. For example, the reaction could proceed via the formation of an enolate from a derivative of 4-acetylpyridine, which then acts as a nucleophile to displace the halide from 4-chlorobenzyl bromide.

The following table summarizes potential synthetic routes and their general mechanistic features:

Reaction Type Reactants General Mechanism Key Intermediates
Enolate Alkylation 4-Acetylpyridine derivative, 4-Chlorobenzyl halide, Strong base (e.g., LDA)Nucleophilic substitution (SN2) of the halide by the enolate of the pyridine derivative. mnstate.eduPyridinyl enolate, Transition state of SN2 reaction
Cross-Coupling Reactions Pyridin-4-yl derivative, 4-Chlorophenylacetic acid derivative, Coupling agentsCatalytic cycle involving oxidative addition, transmetalation, and reductive elimination.Organometallic catalyst complexes (e.g., Palladium, Nickel)
Condensation Reactions Pyridin-4-carboxaldehyde, 4-Chlorophenyl derivative with an activated methylene (B1212753) groupBase-catalyzed condensation followed by oxidation or rearrangement.Enolate/carbanion of the 4-chlorophenyl derivative

These mechanisms are foundational in organic synthesis and provide a framework for understanding the formation of the ethanone bridge in the title compound. The choice of a specific route would depend on the availability of starting materials, desired yield, and reaction conditions.

Role of Alpha-Carbon Reactivity and Enolate Chemistry in Ethanone Derivatives

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, in this compound is a key center of reactivity. The protons attached to this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com

The formation of the enolate is a crucial step in many reactions of this ethanone derivative. wikipedia.org This can be achieved by treatment with a suitable base. The choice of base determines the concentration of the enolate formed; strong bases like lithium diisopropylamide (LDA) can lead to quantitative enolate formation, while weaker bases like alkoxides establish an equilibrium. mnstate.eduwikipedia.org

The enolate is a powerful nucleophile and can react with a variety of electrophiles at the alpha-carbon, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.com This reactivity is fundamental to the synthetic utility of this class of compounds.

Key reactions involving the alpha-carbon and enolate intermediate include:

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce alkyl groups at the alpha-position. mnstate.edu

Aldol Addition and Condensation: The enolate can add to the carbonyl group of another molecule (an aldehyde or ketone), forming a β-hydroxy ketone (aldol addition). Subsequent dehydration can lead to an α,β-unsaturated ketone (aldol condensation). msu.eduyoutube.com

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the alpha-carbon can be halogenated. mnstate.edu

Michael Addition: As a nucleophile, the enolate can participate in conjugate addition to α,β-unsaturated carbonyl compounds. youtube.com

The delocalization of the negative charge in the enolate onto the oxygen atom makes it an ambident nucleophile, meaning it can react at either the carbon or the oxygen. bham.ac.uk Generally, reactions with "soft" electrophiles occur at the carbon, while "hard" electrophiles may react at the oxygen. bham.ac.uk

Influence of Aromatic and Heteroaromatic Ring Systems on Reaction Selectivity and Kinetics

The 4-chlorophenyl group is an aromatic system where a chlorine atom is substituted at the para position of the benzene (B151609) ring. The chlorine atom exerts two opposing electronic effects:

Inductive Effect (-I): Chlorine is an electronegative atom and withdraws electron density from the phenyl ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

The pyridin-4-yl group is a heteroaromatic system containing a nitrogen atom. The nitrogen atom is more electronegative than carbon and significantly influences the electronic distribution within the ring. imperial.ac.uk

Electron-Withdrawing Nature: The nitrogen atom withdraws electron density from the ring, making the pyridine ring electron-deficient compared to benzene. youtube.com This deactivates the ring towards electrophilic aromatic substitution, which, if it occurs, is directed to the 3- and 5-positions. youtube.com

Basicity: The lone pair of electrons on the nitrogen atom is available for protonation, making pyridine and its derivatives basic. This basicity can be a factor in reactions carried out under acidic conditions, where the nitrogen can be protonated to form a pyridinium (B92312) salt, further increasing the electron-withdrawing nature of the ring.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. youtube.com

In this compound, the pyridin-4-yl moiety has a profound effect on the carbonyl group to which it is attached. The strong electron-withdrawing nature of the pyridin-4-yl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a ketone with a phenyl group at that position. brainkart.comkhanacademy.org This enhanced electrophilicity can influence the rates and outcomes of reactions involving the carbonyl group, such as addition reactions.

The following table provides a comparative summary of the electronic effects of the two ring systems:

Ring System Dominant Electronic Effect Effect on Alpha-Proton Acidity Effect on Carbonyl Carbon Electrophilicity Reactivity towards Electrophilic Aromatic Substitution Reactivity towards Nucleophilic Aromatic Substitution
4-Chlorophenyl Electron-withdrawing (Inductive > Resonance)IncreasesMinorDeactivating, ortho-, para-directingActivated
Pyridin-4-yl Strongly electron-withdrawingMinor (relative to carbonyl)Increases significantlyStrongly deactivating, meta-directingActivated at C-2, C-4, C-6

Derivatization Pathways and Synthetic Utility of 2 4 Chlorophenyl 1 Pyridin 4 Yl Ethanone

Transformation into Novel Heterocyclic Systems

The reactivity of the α-methylene and carbonyl groups in 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone is central to its utility in heterocyclic synthesis. The α-protons are acidic and can be removed by a base to form an enolate, which can act as a nucleophile. The carbonyl group is electrophilic and susceptible to attack by various nucleophiles. These dual reactivities are exploited in cyclocondensation reactions to construct a variety of heterocyclic frameworks.

The synthesis of pyrazole (B372694) derivatives from this compound is commonly achieved through a two-step process that first involves the creation of a 1,3-dicarbonyl equivalent, which then undergoes cyclocondensation with a hydrazine (B178648) derivative. mdpi.comnih.gov

A primary route involves the initial conversion of the ketone into an α,β-unsaturated carbonyl compound, commonly known as a chalcone (B49325). This is typically achieved via a base-catalyzed Claisen-Schmidt condensation with an appropriate aromatic aldehyde. The resulting chalcone possesses the requisite 1,3-dielectrophilic character to react with the dinucleophilic hydrazine.

In the subsequent step, the chalcone is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol (B145695) or glacial acetic acid. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. mdpi.com This method allows for the synthesis of a wide array of polysubstituted pyrazoles. researchgate.netorganic-chemistry.org

Table 1: Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Reagents & Conditions Product

The Kröhnke pyridine (B92270) synthesis is a classical and highly effective method for preparing polysubstituted pyridines, for which this compound is a suitable starting material. wikipedia.orgdrugfuture.comnih.gov This multicomponent reaction generates highly functionalized pyridines from simple precursors. wikipedia.org

The synthesis begins with the conversion of the ketone into an α-pyridinium methyl ketone salt, often referred to as the Kröhnke salt. This is achieved by reacting the ketone with iodine in pyridine. This salt serves as a stable and convenient source of a reactive ylide. The mechanism involves the Michael addition of the enolate of the α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net The resulting 1,5-dicarbonyl intermediate is not typically isolated but is treated in situ with a nitrogen source, such as ammonium (B1175870) acetate, which facilitates ring closure and subsequent aromatization to afford the final 2,4,6-trisubstituted pyridine product. wikipedia.org

Table 2: Kröhnke Synthesis of Pyridine Derivatives

Intermediate Reactant Reagents & Conditions Product

Substituted 4H-pyran rings can be synthesized from this compound through a multicomponent reaction, often involving an active methylene (B1212753) compound. A common and efficient strategy is the one-pot reaction of the ketone, an active methylene nitrile like malononitrile, and a base catalyst.

The reaction is typically catalyzed by a weak organic base such as piperidine (B6355638) or triethylamine. The mechanism is initiated by a Knoevenagel condensation between the ketone and malononitrile. This is followed by a Michael addition of a second nucleophile (which can be another molecule of the active methylene compound or a different nucleophile present in the reaction mixture) to the resulting α,β-unsaturated intermediate. The final step is an intramolecular cyclization ( Thorpe-Ziegler reaction) followed by tautomerization to yield the stable 2-amino-4H-pyran derivative. This methodology provides a straightforward route to highly functionalized pyran systems. purkh.com

Table 3: Synthesis of Pyran Derivatives

Reactant 1 Reactant 2 Reagents & Conditions Product

The synthesis of 1,3,4-oxadiazoles from this compound generally proceeds through the formation and subsequent cyclization of an N-acylhydrazone intermediate. nih.govresearchgate.net This two-step sequence is a widely used and reliable method for constructing the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov

The first step involves the condensation of the ketone with a carbohydrazide, such as benzhydrazide or isonicotinic acid hydrazide, typically under acidic catalysis in a solvent like ethanol, to form the corresponding N-acylhydrazone. farmaciajournal.com In the second step, this intermediate undergoes oxidative cyclization. nih.govrsc.org A variety of reagents can effect this transformation, including dehydrating agents like phosphorus oxychloride (POCl₃) or oxidizing agents such as iodine in the presence of a base, or iron(III) bromide with hydrogen peroxide. researchgate.netnih.gov These reagents facilitate the removal of two hydrogen atoms and the formation of the C-O bond, leading to the aromatic oxadiazole ring.

Table 4: Synthesis of 1,3,4-Oxadiazole Derivatives

Reactant 1 Reactant 2 Reagents & Conditions Product

The Hantzsch thiazole (B1198619) synthesis is the most prominent method for converting this compound into thiazole derivatives. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comorganic-chemistry.org

The initial step in this sequence is the α-halogenation of the starting ketone. This is accomplished by reacting this compound with a halogenating agent such as bromine in acetic acid or N-chlorosuccinimide to yield the corresponding α-halo derivative, for example, 2-bromo-2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone.

The resulting α-haloketone is then condensed with a thioamide. When thiourea (B124793) is used as the thioamide component, the reaction yields 2-aminothiazole (B372263) derivatives. chemhelpasap.comorganic-chemistry.orgekb.eg The reaction is typically performed by heating the reactants in a solvent like ethanol. farmaciajournal.comnih.gov The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. synarchive.com Microwave-assisted protocols have also been developed to improve reaction times and yields. nih.gov

Table 5: Hantzsch Synthesis of Thiazole Derivatives

Intermediate Reactant Reagents & Conditions Product

A viable pathway for the synthesis of 1,2,4-triazole (B32235) derivatives from this compound involves the formation of a thiosemicarbazone intermediate, followed by a cyclization step. scispace.com This method provides access to functionalized triazole-thiols. nih.gov

The first step is the reaction of the ketone with thiosemicarbazide (B42300) in a suitable solvent, often with acid catalysis, to produce the corresponding thiosemicarbazone. This intermediate contains the necessary N-C-S and N-N linkages required for the subsequent ring formation.

The cyclization of the thiosemicarbazone is typically achieved by heating in the presence of a base, such as aqueous sodium hydroxide. nih.gov The base promotes an intramolecular nucleophilic attack of one of the hydrazinic nitrogens onto the thiocarbonyl carbon, followed by elimination of a molecule of water to furnish the 4H-1,2,4-triazole-3-thiol ring system. This approach is a common strategy for preparing this class of triazoles. chemmethod.com

Table 6: Synthesis of 1,2,4-Triazole Derivatives

Reactant 1 Reactant 2 Reagents & Conditions Product

Chemical Transformations via Carbonyl Group Reactivity

The carbonyl group in this compound is a primary site for nucleophilic attack and condensation reactions. A prominent example of its synthetic utility is in the Claisen-Schmidt condensation to form chalcones, which are valuable intermediates for the synthesis of various heterocyclic compounds.

The reaction of this compound (which can be formed in situ from 4-acetylpyridine (B144475) and p-chlorobenzaldehyde precursors) with aromatic aldehydes in the presence of a base, such as potassium hydroxide, yields the corresponding α,β-unsaturated ketone, a chalcone. Specifically, the condensation with 4-chlorobenzaldehyde (B46862) produces 3-(4-chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one. This transformation is typically carried out in an alcoholic solvent with stirring for several hours.

These chalcone derivatives are then utilized in cyclization reactions to construct various heterocyclic systems. For instance, the reaction of 3-(4-chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one with urea (B33335) under basic conditions leads to the formation of a pyrimidine (B1678525) derivative. Similarly, reaction with guanidine (B92328) hydrochloride in the presence of a base yields a 2-aminopyrimidine (B69317) derivative.

Reactant 1Reactant 2ProductReaction ConditionsYield (%)Reference
4-Acetylpyridine4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-oneEthanol, aq. KOH, stirring for 6 hr69.5
3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-oneUrea4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2(1H)-oneEthanol, NaOH, reflux for 3-4 hrs-
3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-oneGuanidine hydrochloride4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amineEthanol, KOH, reflux for 10 hrs-

Chemical Transformations via Alpha-Substitution and Related Reactions

The methylene group alpha to the carbonyl in this compound possesses acidic protons, making it susceptible to deprotonation and subsequent reaction with electrophiles. This reactivity allows for various alpha-substitution reactions, leading to the introduction of different functional groups at this position.

While specific literature detailing the alpha-alkylation of this compound is not abundant, the general reactivity of ketones with alpha-hydrogens is well-established. The enolate, formed by treatment with a suitable base, can act as a nucleophile to attack alkyl halides, leading to the formation of a new carbon-carbon bond. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Furthermore, the active methylene group can participate in other C-C bond-forming reactions. For instance, it can undergo Knoevenagel condensation with activated carbonyl compounds or participate in Mannich reactions to introduce aminomethyl groups. These transformations provide pathways to more complex molecular architectures.

Detailed research findings on specific alpha-substitution reactions of this compound are areas for further investigation to fully exploit the synthetic potential of this versatile ketone.

Spectroscopic and Structural Elucidation of 2 4 Chlorophenyl 1 Pyridin 4 Yl Ethanone and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment of 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) and chlorophenyl rings, as well as a key singlet for the methylene (B1212753) (-CH₂-) bridge. The protons on the pyridine ring adjacent to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded, appearing at the lowest field (highest ppm value). The protons on the 4-chlorophenyl ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons, situated between the two aromatic systems and adjacent to the carbonyl group, would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The most downfield signal is anticipated for the carbonyl carbon due to the strong deshielding effect of the oxygen atom. The carbons of the aromatic rings will resonate in the typical aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the nitrogen atom in the pyridine ring and the chlorine atom in the phenyl ring. The methylene bridge carbon will appear as a distinct signal in the aliphatic region.

The expected NMR data, based on established spectroscopic principles and data from analogous structures, are summarized below. rsc.orgmalayajournal.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (Proton NMR) ¹³C NMR (Carbon-13 NMR)
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Methylene (-CH₂)~4.3 (singlet, 2H)Carbonyl (C=O)~196-198
Chlorophenyl (H-2, H-6)~7.3 (doublet, 2H)Pyridine (C-4')~145-147
Chlorophenyl (H-3, H-5)~7.4 (doublet, 2H)Pyridine (C-2', C-6')~150-152
Pyridine (H-3', H-5')~7.7 (doublet, 2H)Pyridine (C-3', C-5')~122-124
Pyridine (H-2', H-6')~8.8 (doublet, 2H)Chlorophenyl (C-1)~133-135
Chlorophenyl (C-4)~135-137
Chlorophenyl (C-2, C-6)~130-132
Chlorophenyl (C-3, C-5)~128-130
Methylene (-CH₂)~45-47

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Other key absorptions would include those for the aromatic C-H and C=C bonds of the pyridine and chlorophenyl rings, the C-N stretching of the pyridine ring, and the C-Cl stretching of the chlorophenyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Medium
Ketone C=OStretch1680 - 1700Strong, Sharp
Aromatic C=CStretch1400 - 1600Medium
Pyridine C-NStretch1300 - 1400Medium
Aryl C-ClStretch1085 - 1100Strong

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound, with a molecular formula of C₁₃H₁₀ClNO, the calculated molecular weight is approximately 231.68 g/mol . sigmaaldrich.comchemicalbook.commolecularinfo.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 231. A characteristic isotopic peak (M+2) at m/z ≈ 233, with an intensity of about one-third of the M⁺ peak, would also be present, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely occur via cleavage on either side of the carbonyl group (alpha-cleavage), a common pathway for ketones. This would lead to the formation of characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Predicted Ion/Fragment Notes
231/233[C₁₃H₁₀ClNO]⁺Molecular ion (M⁺) and its chlorine isotope peak (M+2)
126[ClC₆H₄CH₂]⁺Chlorobenzyl cation, from cleavage of the C-C bond alpha to the carbonyl
120[C₅H₄NCO]⁺Pyridin-4-ylcarbonyl cation, from cleavage of the C-C bond alpha to the carbonyl
91[C₆H₄Cl]⁺Chlorophenyl cation, from further fragmentation
78[C₅H₄N]⁺Pyridinyl cation, from further fragmentation

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound.

For this compound, the molecular formula is C₁₃H₁₀ClNO. sigmaaldrich.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. A close correlation between the found and calculated values would validate the proposed formula. aun.edu.eg

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Calculated Mass Percentage (%)
CarbonC67.39
HydrogenH4.35
ChlorineCl15.30
NitrogenN6.05
OxygenO6.91

Application of Chromatographic Techniques (e.g., Thin-Layer Chromatography, TLC) in Reaction Monitoring and Product Purification

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. silicycle.com Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used for these purposes in synthetic chemistry. silicycle.comscientificlabs.co.uk

In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product over time. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. rsc.org

Due to the presence of aromatic rings, the starting materials and the product are expected to be UV-active. Therefore, the spots on the developed TLC plate can be visualized under a UV lamp (at 254 nm), where they will appear as dark spots against a fluorescent background. silicycle.comchemistryhall.com The product, being more polar than some non-polar starting materials but potentially less polar than highly polar reactants, will have a characteristic retention factor (R_f) value in a given solvent system. A pure product will appear as a single spot on the TLC plate. The technique also helps in optimizing the solvent system for large-scale purification using column chromatography. silicycle.comrsc.org

Computational Chemistry and Theoretical Studies on 2 4 Chlorophenyl 1 Pyridin 4 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone. These calculations provide a detailed picture of the molecule's geometry, charge distribution, and frontier molecular orbitals.

Illustrative Calculated Geometric Parameters for a Related Chlorophenyl Ketone

ParameterBond/AngleCalculated Value
Bond LengthC=O1.244 Å
Bond LengthC-Cl1.755 Å
Bond AngleC-C-C (in phenyl ring)~120°
Dihedral AnglePhenyl-C-C-PyridineVariable (dependent on conformation)

Note: The data presented in this table is for a structurally similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, and serves to illustrate the type of data obtained from DFT calculations. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich chlorophenyl ring, while the LUMO may be distributed over the pyridine (B92270) and carbonyl groups. The energy gap can be used to predict the molecule's behavior in chemical reactions. In a study on quinoline (B57606) (benzo[b]pyridine), the HOMO-LUMO gap was calculated to be -4.83 eV, indicating that charge transfer occurs within the molecule. scirp.org

Illustrative Frontier Orbital Energies for a Pyridine Derivative

OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap (ΔE)4.830

Note: This data is for Quinoline and is provided as an example of HOMO-LUMO energy calculations. scirp.org

Molecular Electrostatic Potential (MESP): The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. ucm.cl For this compound, the MESP map would likely show negative potential (red/yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. Such analysis helps in understanding intermolecular interactions, including hydrogen bonding. molecularinfo.com

Conformational Analysis and Energy Minimization Studies

The flexibility of this compound, particularly the rotation around the single bonds connecting the aromatic rings to the ethanone (B97240) bridge, gives rise to different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Energy minimization studies are performed using molecular mechanics or quantum chemical methods to find the lowest energy conformation. wu.ac.th For ketones with adjacent aromatic rings, the rotational barrier around the single bonds determines the conformational preferences. molecularinfo.com In the case of this compound, a potential energy surface scan can be performed by systematically rotating the dihedral angles between the phenyl and pyridine rings relative to the carbonyl group. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative energies of these conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. nih.gov Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is related to the strength of the bonds involved and the masses of the atoms. For this compound, characteristic vibrational frequencies would include the C=O stretching frequency (typically around 1680-1700 cm⁻¹), C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. Comparing the calculated spectrum with an experimental one can aid in the assignment of the observed absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). malayajournal.org The predicted chemical shifts for the protons and carbons in the chlorophenyl and pyridine rings, as well as the methylene (B1212753) bridge, can be compared with experimental NMR data to aid in signal assignment and structure verification.

Illustrative Predicted ¹³C NMR Chemical Shifts for a Related Imidazole Derivative

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic Carbons107.93 - 145.16
C=N Carbon149.98
Methylene Carbon42.17

Note: This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and serves as an example of predicted NMR data. malayajournal.org

Investigation of Solvent Effects on Chemical Processes

Chemical reactions and processes are often carried out in a solvent, which can significantly influence the behavior of molecules. Computational models can be used to investigate the effect of the solvent on the properties and reactivity of this compound.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is useful for studying how the solvent's polarity affects the electronic structure, conformational energies, and reaction pathways. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding. For this compound, studying solvent effects is important for understanding its solubility and how its reactivity might change in different solvent environments.

Development of Theoretical Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. scirp.orgnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict a particular biological activity, such as enzyme inhibition. This involves calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to build a mathematical model that relates these descriptors to the observed activity. frontiersin.org

Molecular Descriptors: A wide range of descriptors can be calculated, which are categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges, etc.

Commonly Used Descriptors in QSAR Studies

Descriptor TypeExamples
HydrophobicLogP (octanol-water partition coefficient)
ElectronicDipole moment, HOMO/LUMO energies, Mulliken charges
StericMolar refractivity, van der Waals volume
ThermodynamicHeat of formation, Gibbs free energy

This table lists general descriptor types used in QSAR model development. researchgate.net

By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds.

Future Perspectives and Emerging Research Opportunities in the Chemistry of 2 4 Chlorophenyl 1 Pyridin 4 Yl Ethanone

Development of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for 2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone is a key area of future research. While classical methods for the synthesis of pyridyl ketones exist, there is a continuous demand for more sustainable, atom-economical, and high-yielding processes.

Future research will likely focus on the application of modern synthetic methodologies. For instance, transition-metal-catalyzed cross-coupling reactions could provide a direct and efficient route. Methodologies such as the Suzuki-Miyaura or Negishi coupling, which are known for their broad functional group tolerance and high efficiency, could be adapted. Another promising avenue is the use of C-H activation strategies, which would allow for the direct coupling of a substituted pyridine (B92270) with a 4-chlorophenyl precursor, minimizing the need for pre-functionalized starting materials.

Furthermore, the exploration of flow chemistry for the synthesis of this compound presents an exciting opportunity. researchgate.net Continuous flow processes can offer enhanced reaction control, improved safety, and easier scalability compared to traditional batch methods. researchgate.net The development of a robust flow synthesis would be a significant step towards the large-scale and cost-effective production of this scaffold.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal Catalysis High efficiency, broad functional group toleranceDevelopment of novel catalyst systems, optimization of reaction conditions
C-H Activation Atom economy, reduced wasteDiscovery of selective and efficient C-H activation methods
Flow Chemistry Enhanced control, improved safety, scalabilityDesign of robust flow reactors, optimization of flow parameters
Photoredox Catalysis Mild reaction conditions, unique reactivityIdentification of suitable photocatalysts and reaction pathways

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, namely the pyridine ring, the ketone functionality, and the chlorinated phenyl group, suggest a rich and largely unexplored reactivity. Future research should aim to uncover novel chemical transformations and reactivity patterns of this molecule.

The ketone moiety can serve as a handle for a variety of transformations, including asymmetric reduction to chiral alcohols, which are valuable building blocks in medicinal chemistry. The development of highly stereoselective catalysts for this transformation would be of significant interest. Additionally, the methylene (B1212753) bridge between the two aromatic rings is a potential site for functionalization, which could lead to a diverse range of derivatives.

The pyridine nitrogen atom can be quaternized or oxidized to the corresponding N-oxide, which can dramatically alter the electronic properties and reactivity of the molecule, opening up new avenues for functionalization. researchgate.net The reactivity of the pyridine ring itself towards nucleophilic or electrophilic substitution, particularly when activated by the ketone group, warrants further investigation. For instance, the acid-catalyzed aromatic cyclodehydration of related 2-benzylphenyl pyridyl ketones has been studied, suggesting that similar intramolecular cyclization reactions could be possible for derivatives of the title compound. acs.org

Reactive SitePotential TransformationPotential Products
Ketone Carbonyl Asymmetric reductionChiral secondary alcohols
Methylene Bridge α-FunctionalizationSubstituted ethanone (B97240) derivatives
Pyridine Nitrogen Quaternization, OxidationPyridinium (B92312) salts, N-oxides
Pyridine Ring Nucleophilic/Electrophilic SubstitutionSubstituted pyridine derivatives
Intramolecular Cyclization Acid-catalyzed cyclodehydrationFused heterocyclic systems

Application of Advanced Computational Modeling for Deeper Mechanistic Insights

Advanced computational modeling is a powerful tool for gaining deeper mechanistic insights into the reactivity and properties of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to study reaction mechanisms, predict reaction outcomes, and design more efficient synthetic strategies.

Computational studies could be used to investigate the conformational preferences of the molecule, which can influence its reactivity and biological activity. The electronic properties, such as the charge distribution and frontier molecular orbitals, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, computational modeling can aid in the design of novel catalysts for the synthesis and transformation of this compound by providing insights into the catalyst-substrate interactions.

Recent studies on the interaction between pyridine and small ketones using microwave spectroscopy and theoretical computations have shed light on the non-covalent interactions that can influence the structure and properties of such systems. researchgate.netrsc.org Similar computational approaches could be applied to this compound to understand its intermolecular interactions, which is crucial for its application in materials science and medicinal chemistry.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Reaction mechanism studiesTransition state energies, reaction pathways
Molecular Dynamics (MD) Conformational analysisPreferred conformations, dynamic behavior
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of non-covalent interactionsNature and strength of intermolecular bonds
Virtual Screening Drug discoveryIdentification of potential biological targets

Expansion of Diverse Chemical Libraries Based on this Core Molecular Scaffold

The this compound scaffold holds significant potential for the construction of diverse chemical libraries for drug discovery and materials science applications. The presence of multiple functionalization sites allows for the systematic modification of the molecule to explore a wide chemical space.

Future research should focus on the development of combinatorial and parallel synthesis strategies to generate libraries of derivatives. For example, by varying the substituents on both the phenyl and pyridine rings, a large number of analogs can be prepared and screened for biological activity. The ketone functionality can also be used as a key linking point for the attachment of various pharmacophores or material-building blocks.

The concept of scaffold-based library design is a powerful approach in medicinal chemistry. pyxis-discovery.com By using this compound as a core scaffold, it is possible to generate libraries of compounds with a high degree of structural diversity, increasing the chances of identifying molecules with desired properties. The development of practical methods for the rapid synthesis of such libraries, potentially utilizing flow chemistry, would be a significant advancement in the field. researchgate.net

Library TypeDiversification StrategyPotential Applications
Substituent-Varied Library Variation of substituents on aromatic ringsStructure-Activity Relationship (SAR) studies
Functionalized Ketone Library Derivatization of the ketone moietyDevelopment of novel linkers and probes
Fused Heterocycle Library Intramolecular cyclization reactionsDiscovery of novel heterocyclic systems
Fragment-Based Library Combination with other molecular fragmentsFragment-based drug design

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone?

  • Methodology : A common approach involves condensation reactions between 4-chlorophenylacetophenone derivatives and pyridine-containing precursors. For example, α-bromo-4-chloroacetophenone can be refluxed with heterocyclic amines in dry benzene under inert conditions, followed by purification via recrystallization (ethanol/water mixtures) . Alternative routes may use ZnCl₂ as a catalyst in glacial acetic acid for ketone formation, as demonstrated in analogous naphthalenone syntheses .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and optimize stoichiometry to minimize byproducts like bis-thiazole derivatives .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation, as done for structurally related chlorophenyl-pyridine hybrids (resolution: ~0.054 Å R-factor) . Complement with spectroscopic techniques:

  • FT-IR : Verify carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and pyridyl C-N vibrations at ~1600 cm⁻¹ .
  • NMR : Look for pyridine proton signals at δ 8.5–9.0 ppm (aromatic region) and chlorophenyl protons at δ 7.3–7.8 ppm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Chlorine substituents enhance membrane penetration, as observed in analogous thiazole derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology : Use software like Gaussian or ORCA to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. The Colle-Salvetti correlation-energy functional (modified for local kinetic-energy density) accurately models electron distribution in aromatic ketones . Multiwfn software can visualize electron localization function (ELF) to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case Study : If NMR suggests conformational flexibility (e.g., rotamers), compare SC-XRD data to identify dominant solid-state conformers. For dynamic solutions, perform variable-temperature NMR or DFT-based conformational sampling .

Q. How does molecular docking elucidate receptor-ligand interactions for therapeutic targets?

  • Methodology : Use AutoDock4 with flexible side-chain sampling to dock the compound into binding pockets (e.g., HDAC enzymes or kinase targets). Parameterize the chlorophenyl group’s partial charges using RESP/ESP-derived atomic charges . Validate docking poses with MD simulations (AMBER/CHARMM force fields) .

Q. What structural modifications enhance selectivity in biological systems?

  • Case Study : Introduce substituents at the pyridine N-position (e.g., methyl, hydroxyethyl) to modulate hydrogen-bonding capacity. Analogous piperazinyl-methanone derivatives showed improved binding affinity to FAD-dependent oxidoreductases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.